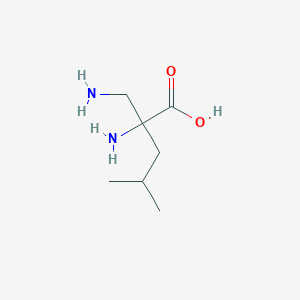

2-Amino-2-(aminomethyl)-4-methylpentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

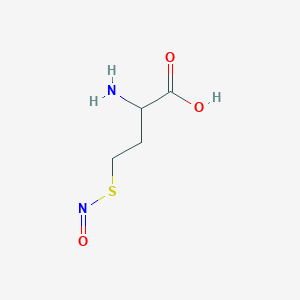

2-Amino-2-(aminomethyl)-4-methylpentanoic acid, also known as BMAA, is a non-proteinogenic amino acid that is naturally occurring in some cyanobacteria species. It has been suggested that BMAA may be linked to neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The exact mechanism of 2-Amino-2-(aminomethyl)-4-methylpentanoic acid-induced neurotoxicity is not fully understood. However, it has been proposed that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can act as an excitotoxin, leading to excessive stimulation of glutamate receptors and subsequent neuronal death. 2-Amino-2-(aminomethyl)-4-methylpentanoic acid has also been shown to disrupt protein synthesis and induce oxidative stress, which may contribute to its neurotoxic effects.

Biochemical And Physiological Effects

2-Amino-2-(aminomethyl)-4-methylpentanoic acid has been shown to have several biochemical and physiological effects. Studies have shown that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can induce oxidative stress, disrupt protein synthesis, and activate inflammatory pathways. 2-Amino-2-(aminomethyl)-4-methylpentanoic acid has also been shown to induce mitochondrial dysfunction and lead to neuronal death.

Advantages And Limitations For Lab Experiments

2-Amino-2-(aminomethyl)-4-methylpentanoic acid has several advantages for lab experiments. It can be synthesized in high purity and yield using a simple synthesis method. 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can also induce neurotoxicity in vitro and in vivo, making it a useful tool for studying the mechanisms of neurodegenerative diseases. However, 2-Amino-2-(aminomethyl)-4-methylpentanoic acid also has limitations. It is not a naturally occurring amino acid and may not accurately reflect the effects of endogenous 2-Amino-2-(aminomethyl)-4-methylpentanoic acid. Additionally, 2-Amino-2-(aminomethyl)-4-methylpentanoic acid has been shown to have non-specific effects on cells, making it difficult to interpret the results of experiments.

Future Directions

There are several future directions for 2-Amino-2-(aminomethyl)-4-methylpentanoic acid research. One area of interest is the role of 2-Amino-2-(aminomethyl)-4-methylpentanoic acid in neurodegenerative diseases. Further studies are needed to determine the exact mechanisms by which 2-Amino-2-(aminomethyl)-4-methylpentanoic acid induces neurotoxicity and its potential role in disease pathogenesis. Another area of interest is the development of 2-Amino-2-(aminomethyl)-4-methylpentanoic acid as a therapeutic target. Studies have shown that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can induce neurotoxicity, but it is not clear whether reducing 2-Amino-2-(aminomethyl)-4-methylpentanoic acid levels can prevent or treat neurodegenerative diseases. Further research is needed to determine the potential therapeutic applications of 2-Amino-2-(aminomethyl)-4-methylpentanoic acid.

Synthesis Methods

2-Amino-2-(aminomethyl)-4-methylpentanoic acid can be synthesized by reacting 2-acetamidoacrylic acid with formaldehyde and ammonia. The reaction yields 2-Amino-2-(aminomethyl)-4-methylpentanoic acid in high purity and yield. This synthesis method has been used in several studies to produce 2-Amino-2-(aminomethyl)-4-methylpentanoic acid for scientific research.

Scientific Research Applications

2-Amino-2-(aminomethyl)-4-methylpentanoic acid has been widely studied for its potential role in neurodegenerative diseases. Studies have shown that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid can induce neurotoxicity in vitro and in vivo, leading to neuronal death. 2-Amino-2-(aminomethyl)-4-methylpentanoic acid has also been found in high concentrations in the brains of patients with neurodegenerative diseases. These findings suggest that 2-Amino-2-(aminomethyl)-4-methylpentanoic acid may play a role in the pathogenesis of these diseases.

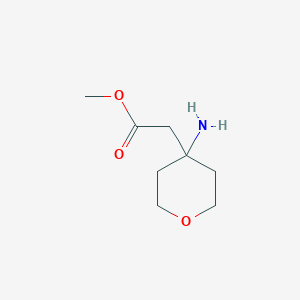

properties

CAS RN |

170384-28-8 |

|---|---|

Product Name |

2-Amino-2-(aminomethyl)-4-methylpentanoic acid |

Molecular Formula |

C7H16N2O2 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-amino-2-(aminomethyl)-4-methylpentanoic acid |

InChI |

InChI=1S/C7H16N2O2/c1-5(2)3-7(9,4-8)6(10)11/h5H,3-4,8-9H2,1-2H3,(H,10,11) |

InChI Key |

OVKIKTHULMQRQL-UHFFFAOYSA-N |

SMILES |

CC(C)CC(CN)(C(=O)O)N |

Canonical SMILES |

CC(C)CC(CN)(C(=O)O)N |

synonyms |

L-Leucine, 2-(aminomethyl)- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)

![1-(1H-Benzo[d]imidazol-4-yl)ethanone](/img/structure/B64361.png)

![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)